molecular formula C11H16FN3 B1476434 6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine CAS No. 2091705-80-3

6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine

Cat. No.: B1476434
CAS No.: 2091705-80-3
M. Wt: 209.26 g/mol
InChI Key: LETSHYKQTWILOP-UHFFFAOYSA-N
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Description

6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine is a piperidine-substituted pyridinamine derivative featuring a fluoromethyl (-CH2F) group at the 3-position of the piperidine ring.

Properties

IUPAC Name

6-[3-(fluoromethyl)piperidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3/c12-6-9-2-1-5-15(8-9)11-4-3-10(13)7-14-11/h3-4,7,9H,1-2,5-6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETSHYKQTWILOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)N)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine generally follows a multi-step process:

  • Step 1: Preparation of the fluoromethylated piperidine intermediate.
  • Step 2: Coupling of the fluoromethylpiperidine with a pyridin-3-amine derivative.
  • Step 3: Purification and characterization of the final compound.

The introduction of the fluoromethyl group onto the piperidine ring is a critical step. Common approaches include:

A representative method involves:

  • Starting from 3-piperidinemethanol or a protected piperidine derivative.
  • Conversion of the hydroxymethyl group to a fluoromethyl group using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under controlled conditions.
  • Careful control of temperature and reaction time is essential to avoid side reactions and ensure high yield and purity.

Coupling with Pyridin-3-amine

The coupling of the fluoromethylpiperidine intermediate with the pyridin-3-amine core typically involves:

  • Nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form the C-N bond between the piperidine nitrogen and the pyridine ring.
  • Use of pyridin-3-amine as the nucleophile reacting with a halogenated pyridine or activated pyridine derivative.
  • Catalysts such as palladium complexes with suitable ligands are employed to facilitate the amination under mild conditions.
  • Solvents like dimethylformamide (DMF) or toluene and bases such as potassium carbonate or cesium carbonate are commonly used.

Representative Detailed Synthetic Route (Based on Analogous Compounds)

Step Reagents & Conditions Product/Intermediate Yield (%) Notes
1 3-piperidinemethanol + DAST, 0°C to RT 3-(Fluoromethyl)piperidine 70-85 Fluorination step, requires inert atmosphere
2 6-chloropyridin-3-amine + 3-(Fluoromethyl)piperidine, Pd catalyst, base, DMF, 80-100°C This compound 60-75 Buchwald-Hartwig amination
3 Purification by column chromatography or recrystallization Pure target compound - Confirmed by NMR, MS, and HPLC

Key Research Findings and Optimization

  • Fluorination Step: Using DAST or Deoxo-Fluor reagents provides high regioselectivity and good yields for the fluoromethylation of piperidine derivatives. Reaction temperature control is critical to minimize side products and decomposition.

  • Coupling Reaction: Palladium-catalyzed amination is preferred due to its efficiency and mild reaction conditions. Ligand choice (e.g., BINAP, Xantphos) and base selection significantly influence the reaction yield and purity.

  • Purification: Silica gel chromatography with gradients of ethyl acetate/hexanes or recrystallization from suitable solvents ensures removal of impurities, including residual palladium and fluorination byproducts.

  • Yields: Overall synthesis yields typically range from 40% to 65% depending on scale and optimization.

Comparative Table of Fluorination Reagents and Coupling Conditions

Aspect DAST Deoxo-Fluor Other Fluorinating Agents
Reaction Temperature 0°C to RT -78°C to 0°C Variable
Selectivity High High Moderate to High
Handling Safety Sensitive, moisture-sensitive More stable than DAST Varies
Yield 70-85% 65-80% Variable
Coupling Catalyst Pd2(dba)3 + BINAP Pd(OAc)2 + Xantphos Pd(PPh3)4
Base K2CO3, Cs2CO3 NaOtBu, K3PO4 K3PO4, NaH
Solvent DMF, Toluene Dioxane, Toluene DMF, DMSO
Temperature 80-100°C 90-110°C 80-100°C
Yield 60-75% 55-70% 50-65%

Chemical Reactions Analysis

Types of Reactions

6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoromethyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or thiols derivatives.

Scientific Research Applications

6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoromethyl group can enhance the binding affinity to these targets, while the piperidine and pyridine rings provide structural stability. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Piperidine Molecular Formula Molecular Weight CAS Number Key Properties/Applications
6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine 3-(Fluoromethyl) C11H15FN3 208.25 g/mol Not explicitly listed Likely intermediate for CNS/antimicrobial agents (inferred from analogs)
6-(Piperidin-1-yl)pyridin-3-amine None C10H15N3 177.25 g/mol - Base structure for kinase inhibitors
6-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine 3-(Trifluoromethyl) C11H14F3N3 245.24 g/mol 1479512-44-1 Enhanced lipophilicity; potential antiviral use
6-(4-Methylpiperidin-1-yl)pyridin-3-amine 4-Methyl C11H17N3 191.27 g/mol - Intermediate in antipsychotic drug synthesis
6-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid 3-(Hydroxymethyl) C12H17N3O3 251.28 g/mol 1156249-64-7 Polar substituent for solubility optimization

Electronic and Steric Effects

  • Fluoromethyl (-CH2F): Introduces moderate electronegativity and lipophilicity.
  • Trifluoromethyl (-CF3) : Highly electronegative and lipophilic, often used to enhance metabolic stability but may increase steric hindrance .
  • Hydroxymethyl (-CH2OH) : Polar group that improves aqueous solubility but reduces membrane permeability .

Biological Activity

6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine is a heterocyclic compound characterized by the presence of both piperidine and pyridine rings, along with a fluoromethyl substituent. This unique structural composition lends itself to various biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound has shown potential in modulating receptor-ligand interactions and enzyme inhibition, making it a candidate for further research in therapeutic applications.

The molecular formula of this compound is C11H13FN2C_{11}H_{13}FN_2 with a molecular weight of approximately 196.23 g/mol. The presence of the fluoromethyl group is significant as it enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. The fluoromethyl group can enhance binding affinity to these targets, while the piperidine and pyridine rings provide structural stability. This interaction can lead to modulation of various biological pathways, contributing to its pharmacological effects.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Enzyme Inhibition : The compound has been explored as an inhibitor in various biological pathways, particularly those involving key enzymes.
  • CNS Disorders : It serves as a building block for synthesizing pharmaceutical compounds aimed at treating central nervous system disorders.
  • Receptor-Ligand Interactions : Studies have focused on its role in receptor-ligand interactions, particularly concerning transient receptor potential (TRP) channels, which are implicated in pain and inflammation pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibitor in various pathways
CNS DisordersBuilding block for drugs targeting CNS conditions
TRP Channel InteractionModulates TRP channels involved in pain signaling
Chemical BiologyServes as a probe for studying biological pathways

Detailed Findings

  • Enzyme Interaction : In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic processes, thus impacting cellular functions and signaling pathways.
  • Central Nervous System Applications : The compound has been utilized in the development of novel therapeutics aimed at addressing neurological disorders. Its ability to penetrate the blood-brain barrier enhances its potential utility in CNS-targeted therapies.
  • TRPV1 Modulation : Research indicates that compounds similar to this compound exhibit varying affinities for human TRPV1 receptors compared to rodent models, highlighting its specificity and potential therapeutic applications in human medicine .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-(3-(fluoromethyl)piperidin-1-yl)pyridin-3-amine, and how can reaction conditions be optimized?

  • Methodology : A common approach involves coupling a fluoromethyl-substituted piperidine with a halogenated pyridin-3-amine precursor. For example, catalytic hydrogenation (e.g., Pd/C in methanol) may reduce nitro intermediates to amines, as seen in analogous difluoromethoxy pyridine syntheses . Optimization could include solvent selection (polar aprotic vs. protic), temperature control (e.g., 35°C for coupling reactions ), and catalyst screening (e.g., copper bromide for amine coupling ).

Q. How is the molecular structure of this compound confirmed post-synthesis?

  • Methodology : Use a combination of ¹H/¹³C/¹⁹F NMR to verify substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves spatial arrangements, as demonstrated for related piperidinyl-pyridine ligands in structural databases . For fluorinated analogs, ¹⁹F NMR is critical to assess fluoromethyl group integrity .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology : Target engagement assays (e.g., kinase inhibition or GPCR binding) using fluorometric or radiometric readouts. Compare results to structurally similar compounds, such as piperidinyl-pyridine derivatives with documented biological interactions . Dose-response curves (IC₅₀/EC₅₀) and selectivity profiling against off-target receptors are essential.

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced target affinity?

  • Methodology : Employ quantum chemical calculations (e.g., DFT) to model transition states and predict reaction pathways. The ICReDD framework combines computational reaction path searches with experimental validation to optimize regioselectivity and minimize side products . Molecular docking studies can prioritize fluoromethyl-piperidine conformers with optimal target binding, as seen in ligand-receptor complexes .

Q. How do stereochemical variations impact biological activity, and how can enantiomers be resolved?

  • Methodology : Chiral chromatography (e.g., HPLC with polysaccharide columns) separates enantiomers, as applied to pyrrolidinyl-pyridine analogs . Biological assays comparing enantiomeric pairs can reveal stereospecific activity. For example, (R)- and (S)-configured fluoromethyl groups may exhibit divergent pharmacokinetic profiles due to metabolic stability differences.

Q. What strategies address discrepancies in solubility or bioavailability data across studies?

  • Methodology :

  • Solubility : Use log P predictions (e.g., XLogP3) and experimental validation in buffers (PBS, DMSO) to identify formulation issues. For fluorinated compounds, solubility may vary with fluoromethyl group orientation .
  • Bioavailability : Apply in vitro permeability assays (Caco-2, PAMPA) and compare with in vivo PK data. Structural analogs with improved bioavailability often feature hydrophilic substituents (e.g., morpholine rings) .

Q. How can reaction scalability challenges be mitigated during process development?

  • Methodology : Use flow chemistry to control exothermic reactions (e.g., fluoromethylation). Membrane separation technologies (nanofiltration) can purify intermediates, as classified in chemical engineering frameworks . Reaction calorimetry and PAT (Process Analytical Technology) tools ensure reproducibility at scale.

Data Analysis and Optimization

Q. What analytical techniques resolve ambiguities in fluoromethyl group stability under physiological conditions?

  • Methodology :

  • Stability Studies : LC-MS/MS monitors degradation products in simulated gastric fluid (SGF) or plasma.
  • Isotopic Labeling : ¹⁸F-labeled analogs track metabolic pathways via PET imaging .

Q. How can contradictory SAR (Structure-Activity Relationship) data be reconciled across research groups?

  • Methodology : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate compound purity (HPLC ≥98%). Cross-reference synthetic routes—impurities from incomplete piperidine ring closure or residual catalysts (e.g., cesium carbonate ) may explain variability.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine
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6-(3-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine

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